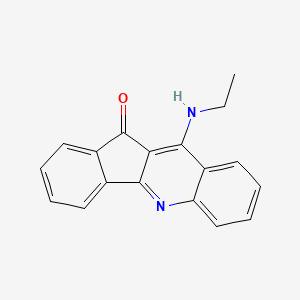
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities. The structure of this compound includes an indenoquinoline core with an ethylamino group at the 10th position, making it a unique and interesting subject for scientific research.
准备方法
The synthesis of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- can be achieved through various synthetic routes. One common method involves the condensation of ninhydrin with o-phenylenediamine, followed by nucleophilic addition of ethylamine to the resulting intermediate . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The ethylamino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学研究应用
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- has several scientific research applications:
Chemistry: This compound is used as an intermediate in the synthesis of other heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential pharmacological activities, including anticancer and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Medicine: The pharmacological potential of this compound extends to its use in drug development. It is being investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials for electronic and optical applications.
作用机制
The mechanism of action of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as c-Jun N-terminal kinase (JNK), which plays a role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death). Additionally, the compound’s ability to donate nitric oxide (NO) through its bioconversion in vivo may contribute to its pharmacological effects .
相似化合物的比较
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- can be compared with other similar compounds, such as:
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoquinoline core but differs in its substitution pattern.
10-amino-11H-indeno[1,2-b]quinolin-11-one: This derivative has shown analgesic and anti-inflammatory activities, making it a potential candidate for pain management.
Indeno-[1,2-b]-quinoline-9,11(6H,10H)-dione: This compound is used in the synthesis of organic semiconductors and has applications in the development of electronic materials.
The uniqueness of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and pharmacological properties compared to its analogs.
属性
CAS 编号 |
104785-03-7 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC 名称 |
10-(ethylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H14N2O/c1-2-19-16-13-9-5-6-10-14(13)20-17-11-7-3-4-8-12(11)18(21)15(16)17/h3-10H,2H2,1H3,(H,19,20) |
InChI 键 |
WOXIEAAKCOGHLT-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


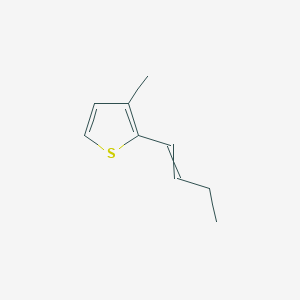
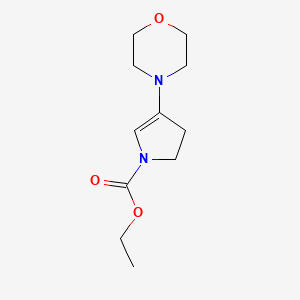
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
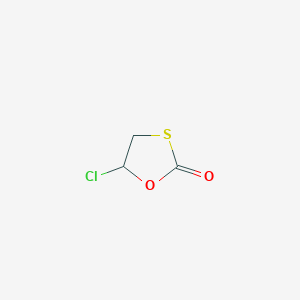

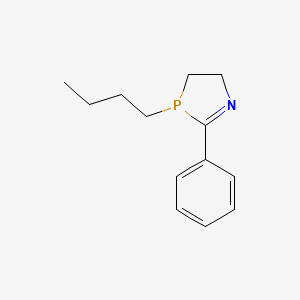
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
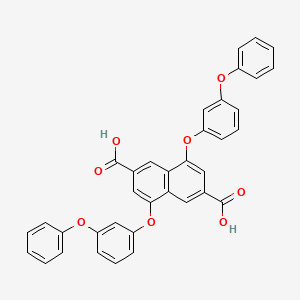

![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)



